molecular formula C13H19Cl2NO2 B3889000 N-[2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl]propan-2-amine

N-[2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl]propan-2-amine

Cat. No.: B3889000
M. Wt: 292.20 g/mol
InChI Key: MVXSVEIXQWITEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl]propan-2-amine is a chemical compound with a molecular formula of C14H21Cl2NO2. It is known for its unique structure, which includes a dichlorophenoxy group and an ethoxyethyl chain.

Preparation Methods

The synthesis of N-[2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl]propan-2-amine typically involves multiple steps. One common synthetic route includes the reaction of 2,5-dichlorophenol with ethylene oxide to form 2-(2,5-dichlorophenoxy)ethanol. This intermediate is then reacted with 2-chloroethylamine hydrochloride under basic conditions to yield the final product .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

N-[2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl]propan-2-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

N-[2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl]propan-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl]propan-2-amine involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N-[2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl]propan-2-amine can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19Cl2NO2/c1-10(2)16-5-6-17-7-8-18-13-9-11(14)3-4-12(13)15/h3-4,9-10,16H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXSVEIXQWITEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCOCCOC1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl]propan-2-amine
Reactant of Route 2
Reactant of Route 2
N-[2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl]propan-2-amine
Reactant of Route 3
N-[2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl]propan-2-amine
Reactant of Route 4
Reactant of Route 4
N-[2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl]propan-2-amine
Reactant of Route 5
Reactant of Route 5
N-[2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl]propan-2-amine
Reactant of Route 6
Reactant of Route 6
N-[2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl]propan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.